molecular formula C11H11NO2S B2470055 3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one CAS No. 1154642-01-9

3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one

Cat. No.: B2470055
CAS No.: 1154642-01-9
M. Wt: 221.27
InChI Key: BOQPHDDEDPKYJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one typically involves the condensation of 2-aminophenol with various aldehydes or ketones under different reaction conditions. One common method involves the use of a catalyst such as FeCl₃ in an aerobic oxidation reaction . The reaction is carried out in a solvent like toluene at elevated temperatures (e.g., 110°C) for several hours to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on factors such as reaction time, temperature, and catalyst efficiency to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, FeCl₃

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-7(13)8(2)15-11-12-9-5-3-4-6-10(9)14-11/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQPHDDEDPKYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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